
2-(phenylamino)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(phenylamino)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C15H17N3O2S and its molecular weight is 303.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(phenylamino)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiazole ring, which is known for its diverse pharmacological properties, and a tetrahydrofuran moiety that contributes to its solubility and reactivity. This article explores the biological activity of this compound, reviewing relevant studies, case reports, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H19N3O4S2, with a molecular weight of approximately 381.47 g/mol. The compound's structure includes:
- Thiazole Ring : A five-membered heterocyclic structure containing sulfur and nitrogen, contributing to various biological activities.
- Tetrahydrofuran Group : Enhances solubility and may influence the compound's interaction with biological targets.
Antitumor Activity
Research indicates that thiazole-based compounds often exhibit significant antitumor properties. For instance, studies have shown that similar thiazole derivatives can inhibit cancer cell proliferation effectively. The structure–activity relationship (SAR) analysis suggests that the presence of specific substituents on the thiazole ring enhances cytotoxic activity against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and A-431 (epidermoid carcinoma) cells.
Compound | IC50 (µM) | Notable Activity |
---|---|---|
This compound | TBD | Potential anticancer agent |
Compound A | 1.61 ± 1.92 | Antitumor activity in multiple cell lines |
Compound B | 0.126 | Strong inhibitory effect on MDA-MB-231 |
Antimicrobial Properties
Thiazoles are also recognized for their antimicrobial activities. Compounds structurally related to this compound have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticonvulsant Effects
Some thiazole derivatives have shown anticonvulsant properties in animal models, indicating that similar compounds may also possess this activity. The mechanism often involves modulation of neurotransmitter systems or ion channels.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets such as enzymes and receptors. These studies indicate a strong binding affinity to specific targets involved in cancer progression and inflammation.
Case Studies
A recent study evaluated the efficacy of thiazole derivatives in clinical settings, reporting promising results in patients with resistant forms of cancer. The study highlighted the need for further clinical trials to establish safety and efficacy profiles.
Wissenschaftliche Forschungsanwendungen
Structural Features
Feature | Description |
---|---|
Thiazole Ring | Five-membered heterocyclic structure with sulfur and nitrogen. |
Tetrahydrofuran Moiety | Cyclic ether that enhances solubility. |
Amino Group | Contributes to biological activity through hydrogen bonding. |
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
- Mechanism of Action : The thiazole ring is believed to interact with specific protein targets involved in cancer cell survival, leading to apoptosis.
- Case Study : In a study involving human lung adenocarcinoma cells (A549), the compound demonstrated an IC50 value of 23.30 ± 0.35 mM, indicating effective cytotoxicity compared to control treatments .
Antimicrobial Properties
Thiazole derivatives are also recognized for their antimicrobial activities. The unique structure of 2-(phenylamino)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide allows it to target bacterial enzymes effectively.
- Mechanism : The compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
- Case Study : A series of synthesized thiazoles were tested against common pathogens, showing significant inhibition zones in agar diffusion assays .
Anticonvulsant Activity
Recent studies have explored the anticonvulsant potential of thiazole derivatives, including this compound.
- Research Findings : Compounds similar to this one have been evaluated in animal models for their ability to prevent seizures induced by pentylenetetrazol (PTZ). The results indicated a protective index suggesting potential therapeutic applications in epilepsy .
Synthetic Methods
The synthesis of this compound can be achieved through several routes:
- Condensation Reactions : Utilizing amines and carboxylic acids under acidic conditions to form the amide bond.
- Cyclization Processes : Involving the formation of the thiazole ring through the reaction of α-halo ketones with thiourea derivatives.
Synthetic Route Overview
Step | Description |
---|---|
Step 1 | Reaction of phenylamine with a suitable carbonyl compound to form an intermediate. |
Step 2 | Cyclization with thiourea to form the thiazole ring. |
Step 3 | Alkylation with tetrahydrofuran derivative to introduce the cyclic ether group. |
Eigenschaften
IUPAC Name |
2-anilino-N-(oxolan-2-ylmethyl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c19-14(16-9-12-7-4-8-20-12)13-10-21-15(18-13)17-11-5-2-1-3-6-11/h1-3,5-6,10,12H,4,7-9H2,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMNQTQSJQDCHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CSC(=N2)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.